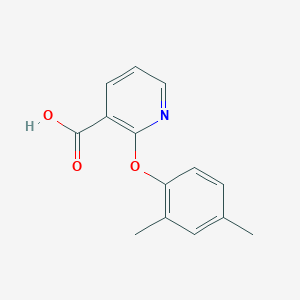

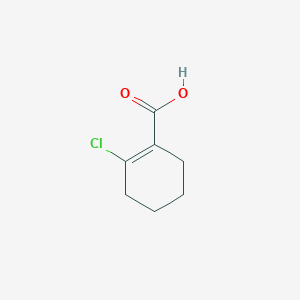

2-(2,4-dimethylphenoxy)pyridine-3-carboxylic Acid

説明

Synthesis Analysis

The synthesis of pyridine derivatives can involve various strategies, including functionalization reactions, condensation reactions, and catalyzed transformations. For instance, the synthesis of a pyrazole derivative from a pyrazole carboxylic acid involved the reaction with 2,3-diaminopyridine, yielding a good yield of the corresponding carboxamide . Another example is the Hantzsch condensation reaction, which was used to synthesize a dimethyl pyridine dicarboxylate derivative under microwave irradiation . These methods highlight the versatility of pyridine chemistry in generating a wide array of compounds.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using spectroscopic methods and X-ray crystallography. The structures of synthesized compounds are determined to confirm the presence of desired functional groups and overall molecular architecture. For example, the X-ray crystal structure of a nifedipine analogue provided insights into the orientation of substituents and the conformation of the molecule . Similarly, the structure of a carboxymethylsulfanyl pyridine derivative was elucidated, revealing intramolecular hydrogen bonding and the dihedral angles between functional groups .

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions, including catalyzed transformations and reactions with acids or bases. The dirhenium(II) complex was shown to react with pyridinecarboxylic acids to afford products with different coordination modes, demonstrating the reactivity of the pyridine ring towards metal centers . Additionally, iodolactonisation of unsaturated carboxylic acids catalyzed by 4-(dimethylamino)pyridine resulted in the formation of lactones, indicating the role of pyridine derivatives as catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, a series of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids were investigated for their hypoglycemic activity, showing the importance of substituents on biological activity . The thermal and mechanical properties of polyimides derived from a pyridine-containing dianhydride were also studied, revealing high thermal stability and good mechanical strength . These properties are crucial for the application of pyridine derivatives in various fields.

作用機序

Target of Action

It is known that pyridinecarboxylic acids, which are monocarboxylic derivatives of pyridine, have various biological targets .

Mode of Action

It’s worth noting that pyridinecarboxylic acids can undergo knoevenagel condensation, a reaction that involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .

Result of Action

It’s known that 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are related compounds, are useful as drug precursors or perspective ligands .

特性

IUPAC Name |

2-(2,4-dimethylphenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-5-6-12(10(2)8-9)18-13-11(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJNALSLLKBPEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=CC=N2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399142 | |

| Record name | 2-(2,4-dimethylphenoxy)pyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62627-10-5 | |

| Record name | 2-(2,4-dimethylphenoxy)pyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Diethylamino)-2-oxoethoxy]acetic acid](/img/structure/B3032836.png)

![Benzamide, N-[(cyclopropylamino)thioxomethyl]-](/img/structure/B3032841.png)

![3,5-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3032844.png)

![4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate](/img/no-structure.png)